molecular formula C12H19NO2 B2394331 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one CAS No. 2361639-26-9

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2394331
CAS No.: 2361639-26-9
M. Wt: 209.289
InChI Key: UUMMNQMJZWEQMN-UHFFFAOYSA-N
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Description

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which are increasingly used in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthetic routes. These methods often use olefin metathesis reactions with catalysts such as the Grubbs catalyst. these routes can be complex and expensive to reproduce .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one is unique due to its specific structural configuration and the presence of the prop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(1-oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-8-3-5-12(7-9-13)6-4-10-15-12/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMNQMJZWEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(CCCO2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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